![molecular formula C17H18O7 B1668165 白花蛇舌草素 CAS No. 482-25-7](/img/structure/B1668165.png)
白花蛇舌草素
描述
Byakangelicin is a naturally occurring compound found in the roots of Angelica gigas, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory and anti-apoptotic properties .
科学研究应用
Neuroprotective Effects
Byakangelicin has demonstrated potential as a modulator for enhancing the brain accumulation of various therapeutic compounds. A study investigated its role in improving the bio-distribution of curcumin, umbelliferone, and doxorubicin in an animal model. The results indicated that Byakangelicin significantly increased the levels of these compounds in the brain, leading to enhanced therapeutic effects against neuro-inflammation induced by lipopolysaccharide (LPS) .
Case Study: Neuro-Inflammation Model
- Objective : Assess the impact of Byakangelicin on curcumin's anti-inflammatory effects.
- Method : Mice were administered curcumin with or without Byakangelicin, followed by evaluation of inflammatory markers in brain homogenates.
- Findings : Curcumin's efficacy was markedly improved in the presence of Byakangelicin, demonstrating its potential as a neuroprotective agent.
Hepatoprotective Properties
Research indicates that Byakangelicin can protect against liver damage and fibrosis, particularly in models induced by carbon tetrachloride (CCl₄). It was found to inhibit hepatic stellate cell activation and reduce hepatocyte apoptosis, suggesting a protective mechanism against liver injury .
Case Study: Liver Fibrosis Model
- Objective : Evaluate the hepatoprotective effects of Byakangelicin in CCl₄-induced liver fibrosis.
- Method : Mice were treated with Byakangelicin prior to CCl₄ administration; subsequent liver function tests and histological examinations were performed.
- Findings : Treatment with Byakangelicin resulted in reduced fibrosis markers and improved liver function, highlighting its therapeutic potential for liver diseases.
Anti-Inflammatory Activity
Byakangelicin exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models, including macrophage cultures exposed to LPS . This activity is crucial for developing treatments for inflammatory diseases.
Case Study: Macrophage Activation
- Objective : Investigate the anti-inflammatory effects of Byakangelicin on LPS-stimulated macrophages.
- Method : Human peripheral blood mononuclear cells were treated with Byakangelicin before LPS exposure; cytokine levels were measured.
- Findings : Byakangelicin significantly reduced cytokine production, indicating its potential as an anti-inflammatory agent.
Pharmacokinetic Modulation
Byakangelicin has been shown to induce cytochrome P450 3A4 expression in human hepatocytes, which may influence drug metabolism and interactions. This property suggests that Byakangelicin could be useful in enhancing the bioavailability of co-administered drugs while also posing considerations for drug-drug interactions .
Key Findings:
- Induction of CYP3A4 was observed at both mRNA and protein levels.
- Enhanced expression was linked to transactivation mechanisms involving pregnane X receptor pathways.
Summary Table of Applications
作用机制
Target of Action
The primary targets of Byakangelicin are Nuclear factor-κB (NF-κB) and 26S protease regulatory subunit 8 (PSMC5) . NF-κB is a transcription factor that controls various cellular functions, including immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . PSMC5 regulates the polarization and activation of microglia in LPS-induced cognitive impairment and dyskinesia through interaction with Toll-like receptor 4 (TLR4) .
Mode of Action
Byakangelicin exhibits high anti-inflammatory activity. It inhibits the activation of the NF-κB signaling pathway, thereby reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes . Furthermore, Byakangelicin may exert these pharmacological effects through PSMC5 .
Biochemical Pathways
Byakangelicin regulates signal pathways related to inflammation and apoptosis . It inhibits the activation of the NF-κB signaling pathway, which is involved in immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . Byakangelicin also interacts with PSMC5, which can reduce neuroinflammation and proinflammatory factors by reducing the related effects of TLR4, thus reducing the activation of the MyD88-dependent NF-κB signaling pathway .
Pharmacokinetics
It is known that byakangelicin can increase the expression of all pxr target genes (such as mdr1) and induce a wide range of agent-agent interactions . It can also inhibit the effects of sex hormones, potentially increasing the catabolism of endogenous hormones .
Result of Action
Byakangelicin’s action results in a significant reduction in inflammation and apoptosis . It reduces the production of IL-6, TNF-a, and IFN-γ, which are key players in the inflammatory response . It also significantly reduces the expression of apoptosis-related genes . These actions suggest that Byakangelicin could be used to treat conditions such as sepsis-associated acute kidney injury (SA-AKI) .
Action Environment
It is known that byakangelicin has powerful and convincing biological activity in vitro , suggesting that it may be influenced by the in vitro environment
生化分析
Biochemical Properties
Byakangelicin has been found to inhibit the activity of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism. Byakangelicin’s interaction with this enzyme suggests that it may play a role in carbohydrate metabolism .
Cellular Effects
Byakangelicin has been shown to have high anti-inflammatory activity, inhibiting the activation of the NF-κB signaling pathway and reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes , suggesting that it may influence cell survival and death pathways.
Molecular Mechanism
Byakangelicin exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses . It also interacts with 26S protease regulatory subunit 8 (PSMC5), suggesting that it may influence protein degradation processes .
Metabolic Pathways
Its inhibition of aldose reductase suggests that it may be involved in the polyol pathway of glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Byakangelicin can be isolated from the roots of Angelica gigas through various extraction methods. One common approach involves the use of ionic liquids to extract byakangelicin from the plant material . The back-extraction method is then employed to recover the target compound from the ionic liquid solution.
Industrial Production Methods: Industrial production of byakangelicin typically involves large-scale extraction from Angelica gigas roots. The process includes grinding the plant material, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate byakangelicin.
化学反应分析
Types of Reactions: Byakangelicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Byakangelicin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of byakangelicin can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving byakangelicin often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of byakangelicin may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
相似化合物的比较
Byakangelicin is structurally and functionally similar to other compounds found in the roots of Angelica gigas, such as oxypeucedanin hydrate . byakangelicin stands out due to its potent anti-inflammatory and anti-apoptotic activities. Other similar compounds include:
Oxypeucedanin: Known for its anti-inflammatory and hepatoprotective effects.
Imperatorin: Exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.
Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo due to its photosensitizing effects.
Byakangelicin’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications.
生物活性
Byakangelicin, a compound derived from the root of Angelica dahurica, has garnered attention for its diverse biological activities, particularly in the context of liver health and enzyme modulation. This article explores the compound's effects, underlying mechanisms, and potential applications based on recent research findings.
Overview of Byakangelicin
Byakangelicin is traditionally used in East Asian medicine for treating various ailments, including colds and headaches. Its pharmacological properties are attributed to its ability to modulate hormonal activity and influence enzymatic processes in the liver.
1. Hepatoprotective Effects
Recent studies have highlighted Byakangelicin's protective role against liver injury, particularly in models of carbon tetrachloride (CCl₄)-induced liver fibrosis. The compound exhibits anti-inflammatory properties and can inhibit pathways associated with fibrosis development.
- Key Findings:
2. Induction of Cytochrome P450 3A4
Byakangelicin significantly induces the expression of cytochrome P450 3A4 (CYP3A4), an essential enzyme involved in drug metabolism.
- Mechanism:
Table 1: Summary of Biological Activities of Byakangelicin
Case Studies
-
Liver Fibrosis Model:
A study using a mouse model demonstrated that Byakangelicin effectively reduced liver fibrosis markers and improved overall liver function when administered alongside CCl₄ exposure. The study indicated significant reductions in pro-fibrotic cytokines such as TGF-β and PDGF . -
Human Hepatocyte Studies:
In vitro studies using human hepatocytes showed that Byakangelicin could increase CYP3A4 expression approximately fivefold at the mRNA level and threefold at the protein level, indicating its potential role as a modulator of drug metabolism .
属性
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482-25-7, 19573-01-4 | |
Record name | (+)-Byakangelicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byakangelicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BYAKANGELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。